molecular formula C7H4F3N3 B12962166 2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile

2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile

Cat. No.: B12962166
M. Wt: 187.12 g/mol
InChI Key: MXLQPIKUKGYQIY-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with an acetonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile typically involves the reaction of 5-(trifluoromethyl)pyrazine-2-carboxylic acid with a suitable nitrile source under specific conditions. One common method involves the use of acetonitrile in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding nitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile: Similar structure with a pyridine ring instead of a pyrazine ring.

    2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Contains a chloro group in addition to the trifluoromethyl group.

    Lithium 2-(5-(trifluoromethyl)pyrazin-2-yl)acetate: A lithium salt derivative with an acetate group.

Uniqueness

2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is unique due to the presence of the trifluoromethyl group on the pyrazine ring, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyrazin-2-yl]acetonitrile

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-4-12-5(1-2-11)3-13-6/h3-4H,1H2

InChI Key

MXLQPIKUKGYQIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CC#N

Origin of Product

United States

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